(Hydrazinocarbonyl)ferrocene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

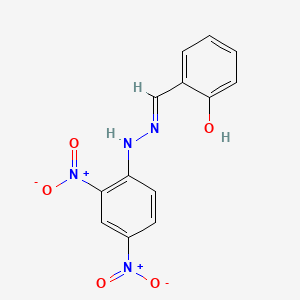

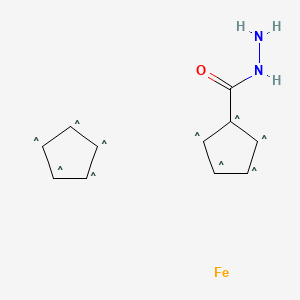

(Hydrazinocarbonyl)ferrocene is a compound that has been used in various scientific disciplines . It is a light yellow to brown powder or crystal . The molecular formula of (Hydrazinocarbonyl)ferrocene is C11H12FeN2O .

Synthesis Analysis

The synthesis of ferrocene derivatives, such as (Hydrazinocarbonyl)ferrocene, has been achieved through various methods. One such method involves the Suzuki cross-coupling reaction of ferroceneboronic acid with various aryl/heteroaryl halides . Another method involves the combination of ferrocene carboxaldehyde and DL-alaninol to produce a ferrocene–palladium (II) complex .

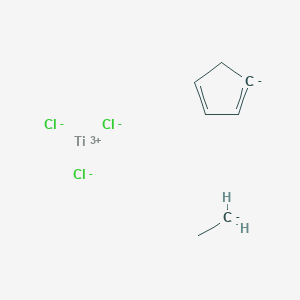

Molecular Structure Analysis

The molecular structure of (Hydrazinocarbonyl)ferrocene consists of an iron atom sandwiched between two cyclopentadienyl rings . The iron is bonded to all five carbon atoms of each ring . The molecule exhibits outstanding stability and redox properties due to its aromaticity, which is a result of the extended π-delocalization of the electrons in the molecule .

Chemical Reactions Analysis

Ferrocene-based compounds, including (Hydrazinocarbonyl)ferrocene, exhibit versatile redox chemistry along with excellent catalytic properties . They find applications in various electrochemical, optoelectronic, fluorescence, agricultural, medicinal, chemical, and biological fields .

Physical And Chemical Properties Analysis

(Hydrazinocarbonyl)ferrocene is a light yellow to brown powder or crystal . It has a molecular weight of 244.08 g/mol . The compound exhibits excellent chemical and thermal stability, solubility in organic solvents, a pair of stable redox states, rapid electron transfer, and non-toxic nature .

Scientific Research Applications

Bio-Organometallic Chemistry

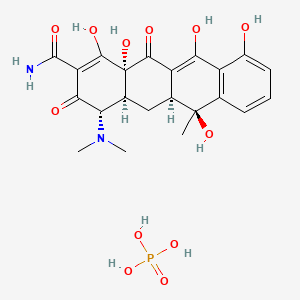

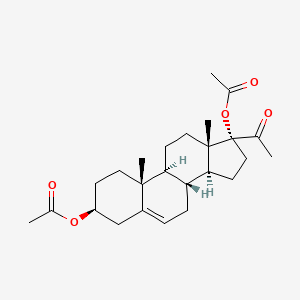

Organometallic sandwich compounds, especially ferrocenes, possess a wide variety of pharmacological activities . Ferrocene-modified analogues of various bio-structures have been synthesized, such as betulin, artemisinin, steroids, and alkaloids . The biological potential of ferrocenes has been expanded .

Antimalarial Applications

Ferrocenyl derivatives of the antimalarial drug chloroquine have been a focus of research . The introduction of ferrocene into any molecule gives it specific properties, such as increasing lipophilicity, facilitating penetration through cellular and nuclear membranes .

Polymer Chemistry

Ferrocenyl-based compounds have applications in polymer chemistry as redox dynamic polymers and dendrimers . The introduction of ferrocene into polymers can enhance their properties, making them more suitable for various applications .

Materials Science

In materials science, ferrocene and its derivatives are used as bioreceptors . They can be used to detect the presence of various molecules and ions in solutions, including glucose, dopamine, and heavy metals .

Pharmacology and Biochemistry

Ferrocene and its derivatives have found applications in pharmacology and biochemistry . They have been used in the development of anticancer, antiviral, and antimicrobial drugs .

Electrochemistry

Ferrocene and its derivatives have unique electrochemical properties . They are used as potential electrode materials in redox flow batteries due to their reversible redox behavior and high stability .

Nonlinear Optics

Ferrocene and its derivatives have applications in nonlinear optics . They can be used to synthesize a wide range of materials, including polymers, liquid crystals, and nanoparticles, with diverse electronic and magnetic properties .

Industrial Applications

Ferrocene is used as a lubricant to improve the performance and longevity of engines and industrial machinery . It is also used as a fuel additive to improve performance and reduce emissions .

Safety and Hazards

Future Directions

The fascinating electrochemical properties of the redox-active compound ferrocene have inspired researchers across the globe to develop ferrocene-based electrocatalysts for a wide variety of applications . The use of ferrocene-based electrocatalysts enables control over the intrinsic properties and electroactive sites at the surface of the electrode to achieve specific electrochemical activities . Therefore, the future directions of (Hydrazinocarbonyl)ferrocene could involve its use in various energy-related systems, molecular machines, and agricultural, biological, medicinal, and sensing applications .

Mechanism of Action

Target of Action

(Hydrazinocarbonyl)ferrocene, like other ferrocene-based compounds, primarily targets the Glutathione Peroxidase 4 (GPX4) . GPX4 is a unique peroxidase in mammals capable of reducing lipid hydroperoxides . When GPX4 function is impaired, lipid peroxidation causes ferroptosis, a form of programmed cell death .

Mode of Action

The compound interacts with GPX4, inhibiting its function . This inhibition leads to an increase in cellular reactive oxygen species (ROS) and lipid peroxidation (LPO), triggering ferroptosis . Ferrocene, a component of (Hydrazinocarbonyl)ferrocene, plays a dual role in this process. It acts as a bioisostere motif, maintaining the inhibition capacity of certain molecules with GPX4, and also as a ROS producer to enhance the vulnerability to ferroptosis of cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by (Hydrazinocarbonyl)ferrocene is the ferroptosis pathway . Ferroptosis is a form of programmed cell death caused by increased cellular ROS and LPO . The compound’s action on GPX4 leads to an increase in ROS and LPO, thereby inducing ferroptosis . This pathway plays a crucial role in various diseases, including cancer, neurodegeneration, and ischemic disease .

Pharmacokinetics

They are soluble in organic solvents, and their lipophilicity facilitates penetration through cellular and nuclear membranes . These properties likely contribute to the bioavailability of (Hydrazinocarbonyl)ferrocene.

Result of Action

The primary result of (Hydrazinocarbonyl)ferrocene’s action is the induction of ferroptosis in cells . By inhibiting GPX4 and increasing ROS, the compound triggers lipid peroxidation and subsequent cell death . This effect is particularly potent in cancer cells, where the compound’s action can suppress tumor growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (Hydrazinocarbonyl)ferrocene. For instance, the compound’s stability in aqueous aerobic media and favorable electrochemical properties enhance its effectiveness . It’s important to note that the compound is air-sensitive and should be stored under inert gas

properties

InChI |

InChI=1S/C6H7N2O.C5H5.Fe/c7-8-6(9)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H,7H2,(H,8,9);1-5H; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHINPCPICEKEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)C(=O)NN.[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FeN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 91659119 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.